molecular formula C16H19NO3 B602102 N-Benzyl Epinephrine CAS No. 1095714-91-2

N-Benzyl Epinephrine

Cat. No. B602102
M. Wt: 273.33
InChI Key:
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Description

N-Benzyl Epinephrine, also known as Epinephrine Impurities, is a compound with the CAS Registry# 1095714-91-2 . It is not classified as a hazardous compound . The IUPAC name for N-Benzyl Epinephrine is 4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol .


Synthesis Analysis

The synthesis of N-Benzyl Epinephrine involves a three-step process . The first step involves a reaction between catechol and chloroacetyl chloride using an aluminum chloride catalyst, resulting in 3,4-dihydroxyphenyl acetyl chloride . Next, N-Benzyl Epinephrine is synthesized through the addition of N-methyl benzyl amine using N,N-dimethyl acetamide as a solvent . The final step involves the addition of hydrogen gas using a 10%Pd/C catalyst to produce racemic epinephrine .


Molecular Structure Analysis

The molecular formula of N-Benzyl Epinephrine is C16H19NO3 . The structure includes a benzyl group attached to an epinephrine molecule .

Scientific Research Applications

  • Benzyl Alcohol with Epinephrine as a Local Anesthetic : A study compared the cutaneous anesthetic effects of benzyl alcohol with epinephrine to those of lidocaine with epinephrine and placebo. Benzyl alcohol was found to provide prolonged cutaneous anesthesia, although less effective than lidocaine with epinephrine. However, it was significantly less painful on injection than lidocaine with epinephrine, suggesting its potential as an alternative for local anesthesia (Wilson & Martin, 1999).

  • Use of Benzedrine in Treating Narcolepsy : Benzedrine, a compound closely related to ephedrine and epinephrine, was found to have a stimulating effect on the central nervous system, making it useful in the treatment of narcolepsy. The study highlighted its low toxicity and prolonged action (Prinzmetal & Bloomberg, 1935).

  • Stimulating Action of Benzedrine Sulfate : Benzedrine, related to ephedrine and epinephrine, has been studied for its stimulating action on the central nervous system. This study compared the responses of normal persons and depressed patients, highlighting its potential application in treating depression (Davidoff & Reifenstein, 1937).

  • N-Benzyl-N-β-Phenylisopropyl-β Chloroethylamine Hydrochloride as a Sympathomimetic Antagonist : This study investigated a compound that was shown to be a potent antagonist of certain excitatory effects of various sympathomimetic agents, including epinephrine (Coret, 1948).

  • Comparison of Diphenhydramine and Benzyl Alcohol with Epinephrine for Local Anesthesia : This study compared the pain of infiltration and anesthetic effects of benzyl alcohol with epinephrine, diphenhydramine, and lidocaine. Benzyl alcohol was found to be a better alternative than diphenhydramine for local anesthesia in lidocaine-allergic patients (Bartfield, Jandreau, & Raccio-Robak, 1998).

  • Selective Electrochemical Detection of Epinephrine : This research explored the use of a gold nanoporous layer modified gold electrode for the selective determination of epinephrine neurotransmitter, demonstrating the potential application in sensitive detection technologies (Fouad & El-said, 2016).

  • 131I-meta-Iodobenzylguanidine Therapy Guidelines : Meta-iodobenzylguanidine, an analogue of norepinephrine, is used in radiotherapeutic metabolic agent applications for treating neuro-ectodermal tumors. The study provides guidelines for evaluating and treating patients using this method (Giammarile et al., 2008).

Future Directions

Research on imidazole- and benzimidazole-based drug discovery and development, which includes compounds like N-Benzyl Epinephrine, is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENHZTNWVCNPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301171362
Record name 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl Epinephrine

CAS RN

1095714-91-2
Record name 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1095714-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
NC Davis, CV Karpik - 2014 - sophia.stkate.edu
… Next, N-benzyl epinephrine is synthesized through the addition of N-methyl benzyl amine using N,N-dimethyl acetamide as solvent. The final step of this reaction was the addition of …
Number of citations: 0 sophia.stkate.edu

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